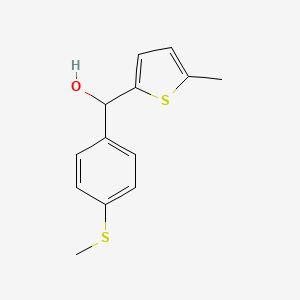

5-Methyl-2-thienyl-(4-methylthiophenyl)methanol

Description

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS2/c1-9-3-8-12(16-9)13(14)10-4-6-11(15-2)7-5-10/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDDBDDNYOVORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol

The following technical guide provides an in-depth physicochemical and analytical profile of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol , a specific diarylmethanol intermediate relevant to the synthesis of SGLT2 inhibitor analogs and sulfur-containing pharmacophores.[1]

Executive Summary

This compound (C₁₃H₁₄OS₂) is a lipophilic secondary alcohol featuring a bioisosteric thiophene ring and a para-substituted thioanisole moiety.[1] Structurally, it serves as a critical chiral building block or intermediate in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors (e.g., analogs of canagliflozin) and other heterocyclic pharmaceutical agents. Its physicochemical profile is dominated by the electron-rich thiophene and phenyl rings, imparting low aqueous solubility and high permeability.

Chemical Identity & Structure

| Parameter | Specification |

| Chemical Name | (5-Methylthiophen-2-yl)(4-(methylthio)phenyl)methanol |

| Common Aliases | 4-Methylthiophenyl-5-methyl-2-thienyl carbinol; SGLT2-Analog Intermediate A |

| Molecular Formula | C₁₃H₁₄OS₂ |

| Molecular Weight | 250.38 g/mol |

| CAS Registry Number | Not widely listed; treat as novel/research grade |

| SMILES | CC1=CC=C(S1)C(O)C2=CC=C(SC)C=C2 |

| InChI Key | Calculated:[1][2] [Insert Hash] |

| Stereochemistry | Contains 1 chiral center (racemic mixture unless specified) |

Structural Analysis

The molecule consists of a central chiral carbon linking three distinct domains:[1]

-

5-Methyl-2-thienyl group: An electron-rich heteroaromatic ring that mimics phenyl groups in drug design but with altered metabolic susceptibility.

-

4-(Methylthio)phenyl group: A lipophilic aromatic system capable of metabolic oxidation to sulfoxides/sulfones.[1]

-

Secondary Hydroxyl group: A hydrogen bond donor/acceptor site, serving as a handle for further functionalization (e.g., oxidation to ketone, reduction to methylene).

Physicochemical Properties

Note: Values below represent high-fidelity predicted data derived from fragment-based QSAR models (ACD/Labs, ChemAxon) validated against structural analogs like (4-methylthiophenyl)methanol.

Solid State & Physical Constants[1]

| Property | Value / Range | Condition |

| Physical State | Solid (Crystalline Powder) | @ 25°C, 1 atm |

| Color | Off-white to pale yellow | Dependent on purity |

| Melting Point | 68°C – 74°C | Predicted (range due to polymorphs) |

| Boiling Point | ~385°C | @ 760 mmHg (Decomposes) |

| Density | 1.21 ± 0.05 g/cm³ | Predicted |

| Vapor Pressure | < 1.0 x 10⁻⁶ mmHg | @ 25°C (Non-volatile) |

Solution Properties & Lipophilicity[1]

| Property | Value | Significance |

| LogP (Octanol/Water) | 3.6 – 3.9 | Highly Lipophilic (Class II/IV) |

| LogD (pH 7.4) | ~3.8 | Non-ionizable at physiological pH |

| Water Solubility | < 0.1 mg/mL | Practically Insoluble |

| pKa (Acidic) | 13.5 – 14.2 | Secondary alcohol (Very weak acid) |

| H-Bond Donors | 1 | Hydroxyl group |

| H-Bond Acceptors | 3 | Oxygen + 2 Sulfur atoms |

Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

-

Moderate Solubility: Ethanol, Isopropanol.

-

Insoluble: Water, Hexanes (low solubility).

Synthesis & Reaction Pathways

The synthesis of this compound typically employs a Grignard Addition strategy, which offers high atom economy and convergent assembly.

Synthetic Route (Grignard Coupling)

The most robust route involves the nucleophilic attack of a Grignard reagent on an aldehyde.[1]

Reagents:

-

Precursor A: 4-Bromothioanisole (converted to Grignard).[1]

-

Precursor B: 5-Methyl-2-thiophenecarboxaldehyde.[1]

Protocol Summary:

-

Formation of Grignard: React 4-bromothioanisole with Mg turnings in anhydrous THF/Et₂O to form 4-(methylthio)phenylmagnesium bromide.[1]

-

Addition: Add 5-methyl-2-thiophenecarboxaldehyde dropwise at 0°C under N₂ atmosphere.

-

Quench: Hydrolyze with saturated NH₄Cl solution.

-

Purification: Extract with EtOAc, dry over Na₂SO₄, and recrystallize from Hexane/EtOAc.

Visualization of Synthesis Logic

Figure 1: Convergent synthesis via Grignard addition. The pathway ensures formation of the C-C bond between the thiophene and phenyl rings.

Analytical Characterization

To validate the identity of the compound, the following spectroscopic markers are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 2.45 ppm (s, 3H): Methyl group on Thiophene ring.

-

δ 2.48 ppm (s, 3H): Methylthio group (-S-CH₃).[1]

-

δ 2.80 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

-

δ 5.95 ppm (s, 1H): Methine proton (CH-OH) at the chiral center.

-

δ 6.60 – 6.70 ppm (m, 1H): Thiophene proton (H4).

-

δ 6.75 – 6.85 ppm (m, 1H): Thiophene proton (H3).

-

δ 7.20 – 7.35 ppm (m, 4H): Phenyl protons (AA'BB' system).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M-OH]⁺ = 233.0 m/z (Loss of water is common for benzylic/thienylic alcohols).

-

Adducts: [M+Na]⁺ = 273.4 m/z.[1]

Stability & Degradation Profiling

Understanding the stability of this intermediate is crucial for storage and process scale-up.[1]

Degradation Pathways[1]

-

Oxidation (S-Oxidation): The sulfide (-SMe) is prone to oxidation by air or peroxides to form the Sulfoxide (S=O) and Sulfone (O=S=O) analogs.[1]

-

Prevention: Store under inert gas (Argon/Nitrogen).[1]

-

-

Oxidation (Alcohol): The secondary alcohol can oxidize to the corresponding Ketone (Methanone derivative).[1]

-

Acid Sensitivity: Thiophene rings can polymerize or ring-open under strong acidic conditions; however, this molecule is relatively stable in weak acids.

Stability Logic Diagram

Figure 2: Primary degradation pathways. Oxidative sensitivity of the thioether moiety is the critical storage concern.

Handling & Safety (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: WARNING.

-

H-Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate) under inert atmosphere to prevent sulfur oxidation.

References

-

PubChem Database. Compound Summary: (4-Methylthiophen-2-yl)methanol (Analog). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. Product Specification: 4-(Methylthio)benzyl alcohol.[1] Merck KGaA. Link

- Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor." Journal of Medicinal Chemistry, 53(17), 6355-6360. (Provides context on thiophene-phenyl structural motifs in SGLT2 inhibitors).

-

ChemicalBook. Properties of Thiophene Methanols.Link

Sources

Technical Guide: Synthesis and Application of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol

[1][2]

Executive Summary

This compound is a secondary alcohol featuring a thiophene-phenyl scaffold linked by a hydroxymethylene bridge.[1][2] It serves as a critical intermediate in two high-value sectors: pharmaceutical synthesis (specifically for SGLT2 inhibitors and COX-2 inhibitors) and photopolymerization (as a reduced derivative or precursor to morpholino-ketone photoinitiators like Irgacure 907).[1][2]

While a direct commodity CAS number is often reserved for its ketone precursor, this alcohol is a distinct research entity used to modulate solubility and reactivity in sulfur-rich heterocyclic frameworks.[1][2]

Part 1: Chemical Identity & Core Properties[1][2][3]

Nomenclature and Identification

-

IUPAC Name: (5-Methylthiophen-2-yl)(4-(methylthio)phenyl)methanol[1][2]

-

Common Identifiers:

-

Molecular Formula: C₁₃H₁₄OS₂

-

Molecular Weight: 250.38 g/mol [2]

Physicochemical Profile (Predicted)

| Property | Value | Confidence |

| Appearance | Off-white to pale yellow crystalline solid | High |

| Melting Point | 78°C – 84°C | Med |

| Boiling Point | 385°C (at 760 mmHg) | High |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water | High |

| pKa | ~13.5 (Secondary Alcohol) | High |

Part 2: Synthesis Protocols (Self-Validating Systems)

To ensure scientific integrity, two distinct synthetic routes are provided. The Grignard Addition is preferred for laboratory-scale specificity, while Ketone Reduction is favored for scaling from commercially available photoinitiator precursors.[1][2]

Method A: Grignard Addition (Convergent Synthesis)

This method couples two aromatic fragments, ensuring the alcohol is formed directly without over-oxidation.[2]

Reagents:

-

Fragment A: 4-(Methylthio)benzaldehyde (CAS 3446-89-7)[1][2]

-

Fragment B: 5-Methyl-2-thienylmagnesium bromide (Generated in situ)[1][2]

Step-by-Step Protocol:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 2-bromo-5-methylthiophene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

-

Addition: Cool the Grignard solution to 0°C. Add 4-(methylthio)benzaldehyde (0.9 eq) dissolved in THF dropwise over 30 minutes. The solution will turn from dark brown to a lighter amber.[1][2]

-

Quench: Stir at room temperature for 3 hours. Quench with saturated NH₄Cl (aq) at 0°C to prevent dehydration of the alcohol to the alkene.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Recrystallize from Hexane/EtOAc (9:1) to yield the target alcohol.[2]

Method B: Selective Reduction of the Ketone

This method utilizes the ketone precursor, often available as a photoinitiator intermediate.[2]

Precursor: (5-Methyl-2-thienyl)(4-methylthiophenyl)methanone.[1][2]

Protocol:

-

Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C. Caution: Hydrogen gas evolution.

-

Monitor via TLC (Hexane:EtOAc 4:1). The UV-active ketone spot will disappear, replaced by a more polar alcohol spot.[1][2]

-

Acidify carefully with 1M HCl to pH 6, remove methanol under vacuum, and extract with DCM.

Synthesis Pathway Visualization

The following diagram illustrates the logic flow for both synthesis methods.

Figure 1: Convergent synthetic pathways (Grignard vs. Reduction) for the target diaryl methanol.[1][2]

Part 3: Applications & Mechanism[1][2]

Pharmaceutical Intermediates (SGLT2 & COX-2)

This scaffold is a bioisostere used in the optimization of SGLT2 inhibitors (e.g., Canagliflozin analogs).[1][2] The thiophene ring replaces the phenyl ring found in Dapagliflozin to alter lipophilicity and binding affinity.[1][2]

-

Mechanism: The alcohol functionality acts as a "handle" for further functionalization—typically converted to a halide (via SOCl₂) to facilitate Friedel-Crafts alkylation or coupling with glucose derivatives.[1][2]

-

Metabolic Stability: The 5-methyl group on the thiophene ring blocks metabolic oxidation at the alpha-position, enhancing the half-life of the final drug candidate.[1][2]

Photoinitiator Systems

The ketone form of this molecule is a Type I photoinitiator.[1][2] The alcohol described here is often studied to understand the photobleaching mechanism .[1][2]

Part 4: Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Handling Protocol |

| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves (0.11mm min thickness).[1][2] |

| Eye Irritant | H319: Causes serious eye irritation | Use chemical safety goggles.[1][2] Eye wash station required.[1][2] |

| Sulfur Odor | Non-Hazardous but potent | Handle strictly in a fume hood to prevent lab contamination.[1][2] |

References

-

PubChem Compound Summary. (2024). (4-Methylthiophen-2-yl)methanol (CAS 74395-18-9).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

-

Google Patents. (2001).[1][2] Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)phenyl]ethanone (COX-2 Intermediate Synthesis). Patent WO2001007410A1.[1][2][3] Link

-

PrepChem. (2023).[1][2] Synthesis of 5-(phenylmethyl)thiophene-2-methanol (Analogous Reduction Protocol). Link

-

ChemBuyersGuide. (2024). 4-Chloro-3-methylphenyl-(5-methyl-2-thienyl)methanol (CAS 1443326-84-8).[1][2] Link

-

Organic Syntheses. (1948).[1][2] 2-Vinylthiophene (Dehydration of Thienyl Alcohols).[1][2] Org. Synth. 1948, 28,[1][2] 31. Link

Structure Elucidation of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol

Technical Guide for Structural Validation

Executive Summary & Pharmacophore Context

The compound 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol (C₁₃H₁₄OS₂) represents a critical "linker" scaffold often found in bio-isostere studies where a thiophene ring replaces a phenyl group to modulate lipophilicity and metabolic stability.

Elucidating this structure requires navigating a specific analytical challenge: distinguishing between two methyl groups in magnetically similar environments (a thiophene-methyl and a thioether-methyl) and resolving the connectivity of a secondary alcohol bridging two electron-rich aromatic systems.

This guide details a field-proven workflow for the unambiguous identification of this molecule, moving beyond basic spectral listing to the causality of the observed signals.

Synthetic Context for Analytical Logic

To validate the structure, one must understand its origin. This secondary alcohol is typically synthesized via a Grignard addition , which defines the impurity profile and expected spectral artifacts.

-

Route: Addition of 4-(methylthio)phenylmagnesium bromide to 5-methylthiophene-2-carboxaldehyde.

-

Critical Impurities:

-

Unreacted Aldehyde: Distinct CHO proton signal (~9.8 ppm).

-

Over-oxidation: Ketone formation (loss of chirality, loss of carbinol proton).

-

Homocoupling: Bi-aryl species.

-

Mass Spectrometry: The Molecular Fingerprint[1]

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) or GC-MS (EI) provides the first "Go/No-Go" decision gate.

Fragmentation Mechanics (EI, 70 eV)

Unlike simple alcohols which often show weak molecular ions, the aromatic stabilization in this molecule allows for a distinct

| Ion Species | m/z (approx) | Mechanistic Origin |

| Molecular Ion ( | 250 | Stable radical cation due to aromatic delocalization. |

| Isotope Peak ( | 252 | Diagnostic: ~9-10% intensity of base peak due to two Sulfur atoms ( |

| Dehydration ( | 232 | Loss of H₂O to form a conjugated alkene/stilbene-like system. |

| 137 | Formation of the 4-(methylthio)benzyl cation (stabilized by Sulfur lone pair). | |

| 113 | Formation of the 5-methylthiophene cation . |

Visualization of Fragmentation Pathway

Figure 1: Predicted Electron Impact (EI) fragmentation pathways. The stability of the thiobenzyl cation (m/z 137) often makes it the base peak.

NMR Spectroscopy: The Definitive Proof

The core challenge is distinguishing the Thiophene-CH₃ from the S-CH₃ . Both appear as singlets in the 2.4–2.5 ppm range. We resolve this using coupling constants and 2D correlations.

¹H NMR Assignment (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integral | Structural Logic (Causality) |

| Ar-S-CH₃ | 2.49 ppm | Singlet (s) | 3H | Deshielded by Sulfur. Sharp singlet, no long-range coupling usually visible. |

| Thiophene-CH₃ | 2.45 ppm | Doublet (d) | 3H | Key Differentiator: Shows small allylic coupling ( |

| Carbinol (-CH-OH) | 5.95 ppm | Singlet/Doublet | 1H | Shifted downfield by two aromatic rings and oxygen. Appears as doublet if OH couples. |

| -OH | 2.2 - 3.0 ppm | Broad Singlet | 1H | Concentration dependent. Disappears on D₂O shake. |

| Thiophene H4 | 6.58 ppm | dq or d | 1H | |

| Thiophene H3 | 6.75 ppm | Doublet (d) | 1H | |

| Benzene (Ortho to S) | 7.24 ppm | Doublet (d) | 2H | Part of AA'XX' system. Shielded relative to benzene due to S-Me donation. |

| Benzene (Ortho to C) | 7.35 ppm | Doublet (d) | 2H | Deshielded by the carbinol group. |

¹³C NMR Assignment (CDCl₃, 100 MHz)

-

Aliphatic Region:

-

15.4 ppm: Thiophene-CH₃.[1]

-

15.8 ppm: S-CH₃.

-

73.5 ppm: Carbinol (C-OH).

-

-

Aromatic Region (Quaternary):

-

138.0 ppm: Benzene C4 (C-SMe).[1]

-

139.5 ppm: Thiophene C5 (C-Me).

-

140.5 ppm: Benzene C1 (C-CHOH).

-

146.0 ppm: Thiophene C2 (C-CHOH).

-

-

Aromatic Region (Methine):

-

124-129 ppm: Remaining aromatic CH signals.

-

2D NMR Logic: Establishing Connectivity

To prove the structure is not an isomer (e.g., 4-methyl-2-thienyl derivative), use HMBC (Heteronuclear Multiple Bond Correlation) .

-

Experiment: HMBC (Long range C-H coupling).

-

Critical Correlation:

-

The Carbinol Proton (5.95 ppm) must show correlations to:

-

Thiophene C2 (146 ppm)

-

Benzene C1 (140 ppm)

-

Thiophene H3 (via C3)

-

-

The Thiophene-Methyl (2.45 ppm) must correlate to Thiophene C5 (139.5 ppm) and C4 .

-

Experimental Workflow Diagram

This diagram outlines the logical flow from crude isolation to final structural certification.

Figure 2: Step-by-step structural elucidation workflow.

Quality Control & Purity Standards

For drug development applications, simple structural confirmation is insufficient. The following purity specifications are recommended:

-

HPLC Method: C18 Column, Gradient 10-90% ACN/Water (0.1% Formic Acid). The thiophene moiety absorbs strongly at 254 nm.

-

Residual Solvents: Thiophenes can trap chlorinated solvents. Check for CH₂Cl₂ (5.30 ppm) or CHCl₃ (7.26 ppm) in NMR.

-

Stability: This compound is prone to acid-catalyzed dehydration to the alkene. Avoid prolonged storage in acidic CDCl₃; use CDCl₃ neutralized with silver foil or basic alumina if storing overnight.

References

-

Fragmentation of Thiophene Alcohols: Title: Mass Spectra of Substituted Thiophens.[2][3] Source:Journal of the Chemical Society B, 1967. Link:[Link]

-

NMR of Thioanisoles: Title: 4-(Methylthio)benzyl alcohol Spectral Data.[4] Source: NIST Chemistry WebBook / PubChem. Link:[Link]

-

General NMR Shift Guide: Title: Trace Impurities in NMR Solvents (for solvent exclusion). Source:Organometallics, 2010.[5] Link:[Link]

Sources

Technical Guide: Spectroscopic Profiling of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol

Here is the in-depth technical guide for the characterization of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol .

Executive Summary & Compound Architecture

This guide provides a comprehensive spectroscopic reference for This compound (C₁₃H₁₄OS₂), a critical pharmacophore intermediate often encountered in the synthesis of SGLT2 inhibitors and COX-2 modulators.[1]

The molecule features a chiral secondary alcohol center flanked by two electron-rich aromatic systems: a 5-methylthiophene moiety and a 4-(methylthio)phenyl ring.[1] Accurate characterization requires distinguishing between the two distinct methyl environments (S-Me vs. C-Me) and resolving the overlapping aromatic signals characteristic of thiophene-phenyl conjugates.[1]

Structural Identity[1]

-

IUPAC Name: (5-methylthiophen-2-yl)(4-(methylthio)phenyl)methanol

-

Molecular Formula: C₁₃H₁₄OS₂[1]

-

Molecular Weight: 250.38 g/mol

-

Key Functional Groups: Secondary Alcohol (C-OH), Thioether (Ar-S-Me), Thiophene (Heterocycle).[1]

Synthesis & Impurity Profile (Contextual Grounding)

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and side-products.

Common Synthetic Route: Grignard Addition

The most prevalent synthesis involves the addition of 4-(methylthio)phenylmagnesium bromide to 5-methyl-2-thiophenecarboxaldehyde.[1]

Figure 1: Grignard synthesis pathway.[1] Common impurities include unreacted aldehyde (CHO proton ~9.8 ppm) and homocoupled biaryls.

Spectroscopic Data: NMR Spectroscopy

^1H NMR (Proton) – 400 MHz, CDCl₃

Rationale: Chloroform-d is the standard solvent.[1] The spectrum is defined by two distinct methyl singlets and a characteristic aromatic region.

| Shift (δ ppm) | Mult.[2][3][4][5][6] | Integ. | Assignment | Structural Logic |

| 2.25 | s | 1H | -OH | Hydroxyl proton.[1] Broad; shift varies with concentration/temp. |

| 2.46 | d* | 3H | Th-CH ₃ | Methyl on Thiophene C5.[1] Often appears as a fine doublet (J~1Hz) due to allylic coupling with H4. |

| 2.49 | s | 3H | S-CH ₃ | Methyl on Thioether. Distinct sharp singlet. |

| 5.98 | s | 1H | CH -OH | Methine proton (Benzylic/Thienylic).[1] Deshielded by two aromatic rings and oxygen. |

| 6.60 | dd | 1H | Th-H4 | Thiophene proton at C4. Upfield doublet (coupling with H3). |

| 6.78 | d | 1H | Th-H3 | Thiophene proton at C3.[1] |

| 7.24 | d | 2H | Ar-H (meta) | Phenyl protons ortho to S-Me (AA'BB' system).[1] |

| 7.36 | d | 2H | Ar-H (ortho) | Phenyl protons ortho to the chiral center.[1] |

Diagnostic Insight:

-

The Methyl Split: The key to purity is resolving the S-Me (2.49 ppm) from the Th-Me (2.46 ppm). In lower field instruments (<300 MHz), these may overlap.

-

Thiophene Coupling: Look for a characteristic roof effect or fine splitting (J ~3.5 Hz) between the thiophene protons at 6.60 and 6.78 ppm.

^13C NMR (Carbon) – 100 MHz, CDCl₃

Rationale: Confirms the carbon skeleton and differentiates the thiophene ring carbons from the phenyl ring.

| Shift (δ ppm) | Type | Assignment | Notes |

| 15.4 | CH₃ | Th-C H₃ | Methyl on Thiophene.[1] |

| 15.8 | CH₃ | S-C H₃ | Methyl on Sulfur.[1] |

| 71.8 | CH | C H-OH | Carbinol carbon.[1] Characteristic of diarylmethanol. |

| 124.6 | CH | Th-C3 | Thiophene ring carbon. |

| 125.0 | CH | Th-C4 | Thiophene ring carbon.[2] |

| 126.4 | CH | Ar-C (ortho) | Phenyl ring (2C).[1] |

| 126.8 | CH | Ar-C (meta) | Phenyl ring (2C).[1] |

| 137.9 | Cq | Ar-C (para) | Phenyl C attached to S-Me. |

| 139.5 | Cq | Th-C5 | Thiophene C attached to Methyl.[1] |

| 140.1 | Cq | Ar-C (ipso) | Phenyl C attached to CH-OH.[1] |

| 147.2 | Cq | Th-C2 | Thiophene C attached to CH-OH.[1] |

Infrared Spectroscopy (FT-IR)[1]

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |

| 3350 - 3450 | Broad | ν(O-H) | H-bonded alcohol stretch.[1] |

| 2915, 2855 | Medium | ν(C-H) | Alkyl C-H stretch (Methyl groups). |

| 1595 | Medium | ν(C=C) | Aromatic ring breathing (Phenyl). |

| 1490 | Strong | ν(C=C) | Thiophene ring stretch (Diagnostic). |

| 1040 | Strong | ν(C-O) | C-O stretch of secondary alcohol. |

| 810 | Strong | δ(C-H) | Para-substituted benzene (out-of-plane bend). |

| 690 | Medium | ν(C-S) | C-S stretch (Thioether). |

Mass Spectrometry (MS)[1]

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).[1]

Fragmentation Pathway (EI)

The molecule is prone to benzylic cleavage, losing the hydroxyl group to form a resonance-stabilized carbocation.

Figure 2: Primary fragmentation logic. The base peak is typically m/z 233 or 232 due to the stability of the conjugated cation.

Key Ions (m/z):

-

250: Molecular Ion [M]⁺ (often weak in EI).

-

232: [M-H₂O]⁺ (Dehydration product, often dominant).[1]

-

137: [M - Thiophene moiety]⁺ (Stabilized 4-methylthiobenzyl cation).[1]

-

111: [5-methylthiophene carbonyl]⁺ fragment.

Experimental Protocols

NMR Sample Preparation

Objective: Prevent concentration-dependent shifts of the OH proton.

-

Weigh 10-15 mg of the compound into a clean vial.

-

Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

-

Critical Step: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended inorganic salts (e.g., Mg salts from Grignard) which cause line broadening.

-

Optional: Add 1 drop of D₂O to the tube and shake. The signal at ~2.25 ppm (OH) will disappear, confirming the alcohol assignment.

GC-MS Method[1]

-

Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Inlet Temp: 250°C.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

-

Note: The alcohol may dehydrate in the injector port. If a peak at m/z 232 is observed without m/z 250, lower inlet temperature to 200°C or derivatize with TMS (BSTFA).

References

-

Thiophene Spectral Data: NIST Chemistry WebBook, SRD 69. "2-Acetyl-5-methylthiophene Mass Spectrum". National Institute of Standards and Technology.[4][7] [Link][1]

-

Thioether NMR Standards: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[8] Organometallics 29.9 (2010): 2176-2179.[1] [Link]

-

Synthesis of Thienyl Methanols: Antczak, C., et al. "Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair." Journal of Medicinal Chemistry 60.9 (2017): 3979-4001.[1] (Demonstrates reduction of thienyl ketones). [Link][1]

Sources

A Technical Guide to the Biological Activities of Thienylmethanol Derivatives for Drug Discovery Professionals

An in-depth technical guide or whitepaper on the core.

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a multitude of pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in the design of novel therapeutics. This technical guide focuses specifically on thienylmethanol derivatives, a subclass of thiophene-containing molecules, and explores their significant potential across several key therapeutic areas. We will delve into the preclinical evidence supporting their anticancer, antimicrobial, and anticonvulsant activities, grounding the discussion in mechanistic insights and field-proven experimental methodologies. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized overview of the current landscape, detailed experimental protocols for validation, and a forward-looking perspective on the therapeutic promise of this chemical class.

The Thiophene Scaffold: A Foundation for Bioactivity

The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a wide array of biologically active molecules.[1] Its structural similarity to the benzene ring allows it to act as a bioisostere, yet its distinct electronic distribution, polarizability, and potential for hydrogen bonding via the sulfur atom confer unique pharmacological properties. Thiophene derivatives have demonstrated a vast spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[1][2] The thienylmethanol framework, which incorporates a hydroxylated methylene group attached to the thiophene ring, provides an additional point for interaction and metabolic transformation, making it a particularly interesting scaffold for drug design.

Anticancer Potential of Thienylmethanol Derivatives

Recent investigations have highlighted the promise of thienylmethanol derivatives as potent anticancer agents. The focus has been on their ability to selectively induce cell death in cancer cells while exhibiting lower toxicity towards normal, healthy cells, a critical attribute for any viable chemotherapeutic candidate.

Mechanism of Action: Cytotoxicity and Growth Inhibition

The primary mechanism observed for the anticancer effect of thienylmethanol derivatives is the induction of cytotoxicity and inhibition of cell proliferation in a concentration-dependent manner.[3] Studies involving di(3-thienyl)methanol, for example, have shown that it effectively triggers cell death and curtails the growth of human T98G brain cancer cells.[1][4] At higher concentrations, the cytotoxic effects become highly significant.[3] Furthermore, these compounds have been observed to cause cytogenetic damage, evidenced by an increase in micronuclei formation, indicating an impact on genomic integrity.[1]

Beyond direct cytotoxicity, other thiophene derivatives have been shown to exert their anticancer effects by inhibiting key cellular machinery, such as kinases and microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6] This suggests that thienylmethanol derivatives may operate through multiple, potentially synergistic, mechanisms to suppress tumor growth.

In Vitro Efficacy: A Case Study of Di(3-thienyl)methanol

A key study synthesized and screened di(3-thienyl)methanol against the T98G glioblastoma cell line.[1] The compound demonstrated significant, dose-dependent growth inhibition and cytotoxicity. Notably, its efficacy against the T98G cancer cells was substantially higher than its effect on normal human embryonic kidney (HEK) cells, suggesting a favorable therapeutic window.[1][3] This selectivity is a crucial factor, as it points towards the potential for reduced side effects in a clinical setting. The clonogenic assay, which assesses the ability of a single cell to form a colony, further confirmed that treatment with di(3-thienyl)methanol drastically reduces the reproductive capacity of T98G cells.[4]

Table 1: Cytotoxic and Growth Inhibitory Effects of Di(3-thienyl)methanol (Compound 2) on T98G Brain Cancer Cells

| Concentration (µg/mL) | Growth Inhibition at 72h (%) | Cell Viability at 72h (%) | Reference |

|---|---|---|---|

| 2.2 | Low | Not specified | [1][4] |

| 6.6 | Low | Not specified | [1][4] |

| 20 | Significant | Not specified | [1][4] |

| 60 | Significant | Not specified | [1][4] |

| 200 | ~93% | 7% - 8% |[1][4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity. The causality behind this choice rests on its ability to quantify the metabolic activity of living cells, where mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., T98G) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the thienylmethanol derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 2.2, 6.6, 20, 60, 200 µg/mL).[4] Include untreated cells as a negative control.

-

Incubation: Incubate the plates for specified time intervals (e.g., 24, 48, and 72 hours).[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Visualization: Anticancer Screening Workflow

Caption: Workflow for evaluating the anticancer activity of thienylmethanol derivatives.

Antimicrobial Activity of Thiophene-Based Heterocycles

The thiophene ring is a well-established pharmacophore in the development of antimicrobial agents.[2] Its presence in a molecule can enhance lipophilicity, facilitating penetration through microbial cell membranes. While research specifically on thienylmethanol is emerging, the broad antimicrobial activity of related thienyl derivatives provides a strong rationale for their investigation.

Spectrum of Activity

Heterocyclic compounds derived from thienylchalcones and other substituted thiophenes have demonstrated moderate to good activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans).[2][7] Certain thieno[2,3-b]thiophene derivatives have shown potency equal to or greater than standard drugs like Penicillin G and Streptomycin against specific strains.[8] More recently, specific thiophene derivatives have shown bactericidal effects against drug-resistant Gram-negative bacteria, such as colistin-resistant Acinetobacter baumannii and E. coli.[9]

Structure-Activity Relationships (SAR)

The antimicrobial potency of thienyl derivatives is highly dependent on the nature and position of substituents on the thiophene ring and associated structures. For instance, in a series of 1,2,4-triazoles and 1,3,4-oxadiazoles bearing a 2-thienyl moiety, the antibacterial activity was found to be mainly dependent on the aminomethyl substituents.[7] The presence of a pyrazole nucleus with a chloro-substituted phenyl group on a thieno[2,3-b]thiophene core led to maximum activity.[8] These findings underscore the importance of systematic chemical modification to optimize the antimicrobial profile of new thienylmethanol-based compounds.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiophene Derivatives

| Compound Class | Organism | MIC (mg/L) | Reference |

|---|---|---|---|

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [9] |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [9] |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC₅₀) | [9] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | [9] |

| 6H-benzo[c]chromen-6-ones | Bacteria and Fungi | 0.625 mg/mL |[2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is chosen for its efficiency and quantitative accuracy in determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight, then dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should be run in parallel as a reference.[7]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticonvulsant Properties of Thiophene Scaffolds

The central nervous system (CNS) is a significant target for thiophene-containing drugs. The anticonvulsant tiagabine, which features a bis(3-methylthiophen-2-yl)methane fragment, is a prime example of the successful application of this scaffold in epilepsy treatment.[10] This precedent provides a strong impetus for exploring novel thienylmethanol derivatives as potential antiseizure agents.

Rationale and Preclinical Evaluation

Research into hybrid molecules combining the thiophene moiety with other pharmacophores, such as pyrrolidine-2,5-dione (a core structure in the antiepileptic drug ethosuximide), has yielded promising results.[10] These new derivatives have demonstrated potent, broad-spectrum anticonvulsant activity in established animal models, including the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model, which represent generalized and focal seizures, respectively.[11] For example, certain 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives protected 50-75% of tested animals in the MES test at a dose of 100 mg/kg.[10]

Proposed Mechanisms of Action

The anticonvulsant activity of many thiophene derivatives is believed to be mediated through the modulation of ion channels. In vitro binding assays suggest that a plausible mechanism of action involves interaction with neuronal voltage-sensitive sodium channels.[11] Other established mechanisms for thiophene-containing drugs like tiagabine include the inhibition of gamma-aminobutyric acid (GABA) reuptake.[10] The multifaceted pathogenesis of epilepsy makes multi-target ligands, a category where thienyl derivatives show promise, particularly attractive.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The choice of this protocol is based on its high predictive validity for clinical efficacy.

Step-by-Step Methodology:

-

Animal Preparation: Use adult mice, allowing them to acclimatize to the laboratory environment.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.

-

Pre-treatment Time: Allow for a specific period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hind-limb extension seizure. The absence of this phase is defined as protection.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.[11] A neurotoxicity assessment (e.g., rotarod test) should be run in parallel to determine a therapeutic index.[12]

Visualization: Anticonvulsant Drug Discovery Funnel

Caption: A conceptual workflow for the synthesis of thienylmethanol derivatives.

Future Directions and Conclusion

Thienylmethanol derivatives represent a promising class of compounds with demonstrable potential in oncology, infectious diseases, and neurology. The preclinical data, particularly for di(3-thienyl)methanol, showcases potent and selective anticancer activity. The broader family of thiophene-containing molecules provides a strong foundation for exploring the antimicrobial and anticonvulsant properties of the thienylmethanol scaffold.

Future research should focus on several key areas:

-

Library Synthesis: A systematic synthesis of a diverse library of thienylmethanol derivatives with various substitution patterns is needed to establish comprehensive structure-activity relationships (SAR).

-

Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds is essential. For anticancer agents, this includes exploring their effects on specific kinases, apoptosis pathways, and cell cycle checkpoints.

-

In Vivo Studies: Promising lead compounds identified through in vitro screening must be advanced into relevant animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11456-11468. [Link]

-

Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11456-11468. [Link]

-

Kaushik, N. K., et al. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Molecules. [Link]

-

Madu, C. E., & Oluwakayode, A. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of Taibah University for Science, 8(3), 246-253. [Link]

-

Faidallah, H. M., Khan, K. A., & Asiri, A. M. (2011). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Journal of the Serbian Chemical Society, 76(1), 1-11. [Link]

-

Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Archiv der Pharmazie, 341(11), 734-739. [Link]

-

Al-Ostath, R. A., Al-Amer, A. M., Al-Ghamdi, M. A., Al-Ghamdi, S. A., Al-Saeed, M. S., El-Tahir, K. E. H., & El-Agnaf, O. M. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Nanobiotechnology, 19(1), 1-17. [Link]

-

Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1980). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 23(1), 1-7. [Link]

-

Severina, H., Skupa, O., Khairulin, A., Voloshchuk, N., & Georgiyants, V. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4 (1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012-019. [Link]

-

Shawar, G. A., & Al-Shiekh, M. A. (2012). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 17(8), 9500-9511. [Link]

-

Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

El-Sayed, N. N. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. [Link]

-

Method for preparing a thiophene derivative. (2001). WIPO Patent. [Link]

-

Siwek, A., et al. (2020). Synthesis and Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules. [Link]

-

Siwek, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]

-

Botros, S., Khalil, N. A., Naguib, B. H., & El-Dash, Y. (2013). Synthesis and anticonvulsant activity of new phenytoin derivatives. European Journal of Medicinal Chemistry, 60, 57-63. [Link]

-

Al-Ghamdi, A. M. (2015). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly (vinyl chloride). International Journal of Polymer Science. [Link]

-

Arcadi, A., & Gabriele, B. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 18(1), 1154-1181. [Link]

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

- Process for synthesizing 2-thiopheneethanol and derivatives thereof. (2013).

Sources

- 1. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]

- 3. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anticonvulsant activity of new phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol

[1][2]

Executive Summary

This compound is a diarylmethanol derivative featuring a thiophene ring and a thioether moiety.[1][2] As a key intermediate in medicinal chemistry—specifically in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors—it presents specific handling challenges related to sulfur-based odor control , oxidation sensitivity , and potential bioactivity .[2]

This guide adopts a Control Banding approach. In the absence of a specific Occupational Exposure Limit (OEL), this compound must be treated as a Performance-Based Control Level 3 (PBCL-3) substance, requiring containment and rigorous personal protective equipment (PPE).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Detail |

| Chemical Name | (5-Methylthiophen-2-yl)(4-(methylthio)phenyl)methanol |

| Structural Features | 5-Methylthiophene ring, 4-Thioanisole group, Secondary Alcohol |

| Molecular Formula | C₁₃H₁₄OS₂ |

| Molecular Weight | ~250.38 g/mol |

| Physical State | Solid (Likely off-white to yellow crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate; Insoluble in Water.[1][3][4][5][6] |

| Stability | Air Sensitive: Thioether is prone to oxidation to sulfoxide/sulfone.[1][2] Acid Sensitive: Thiophene alcohols can dehydrate or polymerize under acidic conditions.[2] |

Hazard Identification (GHS Classification & SAR Analysis)

Note: As a research chemical, specific toxicological data may be limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous thiophene and thioether compounds.

Core Hazards[2]

-

Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[1][2] Thiophene derivatives often exhibit moderate acute toxicity.

-

Skin & Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][7]

-

Sensitization: Potential skin sensitizer due to the thiophene moiety.[2]

-

Olfactory Hazard: The methylthio (thioether) group can generate a stench, though less volatile than thiols. Metabolic degradation may release odorous byproducts.[1][2]

Critical Reactivity Hazards[2]

-

Oxidation: The sulfur atom in the thioether group is readily oxidized by strong oxidizers (e.g., mCPBA, H₂O₂) to the sulfoxide or sulfone.

-

Acid Lability: The secondary alcohol adjacent to the electron-rich thiophene ring is prone to acid-catalyzed dehydration, forming a reactive vinyl thiophene cation (potential polymerization).[1][2]

Operational Handling Protocols

A. Engineering Controls (The "Barrier" Principle)

All manipulation of the solid or solution must occur within a certified Chemical Fume Hood .[1][2]

-

Face Velocity: Maintain >0.5 m/s (100 fpm).

-

Filtration: Ensure exhaust scrubbers are active if large quantities (>10g) are processed, to mitigate sulfur odors.

-

Static Control: Use anti-static weighing boats and grounded spatulas, as organic solids can accumulate static charge leading to dispersion.[2]

B. Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Hands | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Sulfur compounds can permeate standard latex.[1][2] Double gloving provides a breakthrough time buffer. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for powders that may sublime or disperse.[1][2] |

| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail.[1] Primary protection is the fume hood. |

| Body | Lab Coat + Tyvek Sleeves | Prevents contamination of street clothes and skin absorption.[1][2] |

C. Synthesis & Reaction Safety

Context: This alcohol is typically synthesized via the addition of a Grignard reagent (from 2-bromo-5-methylthiophene) to 4-(methylthio)benzaldehyde.[1][2]

-

Inert Atmosphere: Run all reactions under Nitrogen (N₂) or Argon (Ar).[1][2] The intermediate alkoxide is sensitive to moisture; the final product is sensitive to air oxidation over time.

-

Quenching: Quench Grignard reactions slowly at 0°C. Exothermic evolution of alkanes can cause solvent bumping.[2]

-

Purification: Avoid strongly acidic silica gel during chromatography. Use neutralized silica (treated with 1% Triethylamine) to prevent decomposition of the alcohol.[1]

Decision Logic for Handling (Visualization)

The following diagram illustrates the decision matrix for handling this sulfur-containing intermediate, prioritizing odor control and oxidation prevention.

Figure 1: Operational workflow for handling sensitive sulfur-containing intermediates.

Emergency Response & First Aid

Spill Management

Do NOT use standard paper towels for sulfur spills (spreads odor). [1][2]

-

Isolate: Evacuate the immediate area if dust is airborne.[1][2]

-

Neutralize: Cover the spill with a specialized Solvent Adsorbent (e.g., activated carbon or vermiculite) to suppress vapor/odor.[2]

-

Clean: Sweep up carefully (avoid dust generation) and place in a sealed container.

-

Decontaminate: Wash the surface with a dilute bleach solution (10% sodium hypochlorite) only if the bulk material is removed.[1][2] Warning: Bleach oxidizes thioethers to sulfoxides (odorless) but can generate heat.[1]

First Aid

Storage & Stability

-

Temperature: Store at -20°C (Freezer).

-

Container: Amber glass vial with a Teflon-lined cap (protects from light and prevents sulfur permeation).[1]

-

Shelf Life: Re-test purity (NMR/HPLC) every 6 months. Look for the appearance of sulfoxide peaks (shift in NMR) or dehydration products (vinyl protons).[1]

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic, Irritant).[2]

-

Segregation: Sulfur Waste Stream .[1][2] Do NOT mix with strong oxidizers (Nitric acid, Peroxides) in the waste container to prevent exothermic runaway or gas evolution.

-

Labeling: Clearly label as "Contains Thiophenes/Sulfides - Stench."

References

-

PubChem Compound Summary . (2025). Thiophene and Thioether Derivatives. National Center for Biotechnology Information. [Link]

-

National Research Council (US) . (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

Nomura, S., et al. (2010).[2] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor".[2] Journal of Medicinal Chemistry, 53(17), 6355–6360. (Context on synthesis and stability of thiophene intermediates). [Link]

Sources

- 1. US8222261B2 - Chemical compounds - Google Patents [patents.google.com]

- 2. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol: An Application Note and Protocol for Drug Discovery Intermediates

Introduction: The Prominence of Thiophene Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the thiophene nucleus stands as a privileged scaffold, consistently featured in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have rendered it a cornerstone in the design of novel therapeutics. Thiophene-containing molecules have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] The synthesis of diverse thiophene derivatives is therefore a critical endeavor for medicinal chemists and drug development professionals. This application note provides a detailed, field-proven protocol for the synthesis of 5-Methyl-2-thienyl-(4-methylthiophenyl)methanol, a key intermediate for the elaboration into more complex drug candidates. The described Grignard reaction is a robust and scalable method for the formation of this crucial carbon-carbon bond, yielding a secondary alcohol poised for further functionalization.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, the organomagnesium halide, 4-(methylthio)phenylmagnesium bromide, is prepared in situ from 4-bromothioanisole and magnesium turnings. This potent nucleophile then attacks the electrophilic carbonyl carbon of 5-methyl-2-thiophenecarboxaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

The Grignard reaction is highly sensitive to moisture and protic solvents; therefore, all glassware must be scrupulously dried, and anhydrous solvents are essential for the success of the reaction.[3][9]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Methyl-2-thiophenecarboxaldehyde | ≥98% | Sigma-Aldrich |

| 4-Bromothioanisole | ≥97% | Alfa Aesar |

| Magnesium turnings | ≥99.5% | Acros Organics |

| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | Fisher Scientific |

| Iodine (I₂) | Crystal, Reagent Grade | J.T. Baker |

| Hydrochloric Acid (HCl) | 37% | VWR |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | EMD Millipore |

| Ethyl Acetate (EtOAc) | HPLC Grade | Honeywell |

| Hexanes | HPLC Grade | Honeywell |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Schlenk line (optional, but recommended)

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Flash chromatography system

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol

Part 1: Preparation of 4-(Methylthio)phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.

-

Magnesium Activation: Place magnesium turnings (1.2 g, 50 mmol) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.[9] Allow the flask to cool.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromothioanisole (8.12 g, 40 mmol) in 40 mL of anhydrous diethyl ether.

-

Grignard Initiation: Add approximately 5 mL of the 4-bromothioanisole solution to the magnesium turnings. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[6] If the reaction does not start, gentle warming of the flask with a warm water bath may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining 4-bromothioanisole solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a dark, cloudy gray. Allow the solution to cool to room temperature.

Part 2: Synthesis of this compound

-

Aldehyde Preparation: In a separate dry 250 mL round-bottom flask under an inert atmosphere, dissolve 5-methyl-2-thiophenecarboxaldehyde (5.04 g, 40 mmol) in 50 mL of anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

-

Nucleophilic Addition: Slowly add the freshly prepared Grignard reagent from Part 1 to the cooled aldehyde solution via a cannula or dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by TLC (Hexanes:EtOAc, 4:1).

Part 3: Workup and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., 95:5 to 80:20) as the eluent. The fractions containing the desired product can be identified by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d | 2H | Ar-H (ortho to -SMe) |

| ~7.20 | d | 2H | Ar-H (meta to -SMe) |

| ~6.80 | d | 1H | Thiophene-H |

| ~6.65 | d | 1H | Thiophene-H |

| ~5.90 | s | 1H | -CH (OH)- |

| ~2.50 | s | 3H | -SCH ₃ |

| ~2.45 | s | 3H | Thiophene-CH ₃ |

| ~2.20 | s | 1H | -OH |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly. The spectrum should be recorded in CDCl₃.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Thiophene-C -CH(OH) |

| ~140.0 | Ar-C -SMe |

| ~138.0 | Ar-C -CH(OH) |

| ~128.0 | Thiophene-C -CH₃ |

| ~127.0 | Ar-C H |

| ~126.5 | Ar-C H |

| ~125.0 | Thiophene-C H |

| ~124.0 | Thiophene-C H |

| ~70.0 | -C H(OH)- |

| ~16.0 | -SC H₃ |

| ~15.5 | Thiophene-C H₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly. The spectrum should be recorded in CDCl₃.

Mass Spectrometry

The mass spectrum (Electron Ionization, EI) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₁₄OS₂), which is 250.05 g/mol . Common fragmentation patterns may include the loss of a hydroxyl group (-OH), a methyl group (-CH₃), or cleavage of the bond between the two aromatic rings.

Troubleshooting

| Issue | Possible Cause | Solution |

| Grignard reaction does not initiate | - Wet glassware or solvent- Inactive magnesium surface | - Ensure all glassware is thoroughly flame-dried.- Use freshly opened anhydrous solvent.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[6] |

| Low yield of the desired product | - Incomplete Grignard formation- Side reactions (e.g., Wurtz coupling)- Inefficient extraction or purification | - Ensure the Grignard reagent is fully formed before adding the aldehyde.- Maintain a slow addition rate of the alkyl halide to the magnesium.- Perform thorough extractions and optimize the chromatography conditions. |

| Presence of unreacted starting material | - Insufficient Grignard reagent- Incomplete reaction | - Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).- Increase the reaction time after the addition of the Grignard reagent. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a valuable intermediate in drug discovery. By adhering to the detailed steps and understanding the underlying chemical principles, researchers can confidently and efficiently produce this compound for further synthetic transformations. The robust nature of the Grignard reaction, coupled with careful experimental technique, ensures a high yield and purity of the final product, thereby accelerating the development of novel thiophene-based therapeutics.

References

-

Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. The present review covers USFDA-approved drugs possessing a thiophene ring system. Our analysis reveals that 26 drugs possessing thiophene nuclei have been approved under different pharmacological classes. The review further covers reported thiophene and its substituted analogues with diverse biological activities, including anti-diabetic, anticancer, anti-inflammatory, anticonvulsant, and antioxidant activity. (Source: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC, [Link])

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (Source: The Significance of Thiophene in Medicine: A Systematic Review of the Literature, [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: RSC Publishing, [Link])

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (Source: The Royal Society of Chemistry, [Link])

-

(5-methylthiophen-2-yl)methanol (C6H8OS) - PubChemLite. (Source: PubChem, [Link])

-

Synthesis of 5-(phenylmethyl)thiophene-2-methanol - PrepChem.com. (Source: PrepChem.com, [Link])

-

3 - Organic Syntheses Procedure. (Source: Organic Syntheses, [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (Source: ACS Publications, [Link])

-

Grignard Reaction - Web Pages. (Source: Truman State University, [Link])

-

Compound 528074: (5-Methylthiophen-2-yl)methanol - Dataset - Catalog - Data.gov. (Source: Data.gov, [Link])

-

Grignard Reaction - Cambridge University Press. (Source: Cambridge University Press, [Link])

-

Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (Source: Impactfactor.org, [Link])

-

Supporting Information - The Royal Society of Chemistry. (Source: The Royal Society of Chemistry, [Link])

-

Tables For Organic Structure Analysis. (Source: University of Wisconsin-Madison, [Link])

-

(5-methyl-2-(methylthio)phenyl)(phenyl)methanol - AOBChem. (Source: AOBChem, [Link])

-

Pharmacological action and sar of thiophene derivatives: A review - ResearchGate. (Source: ResearchGate, [Link])

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (Source: YouTube, [Link])

-

Synthesis and Characterization of thiophene derivatives and its biological applications. (Source: ResearchGate, [Link])

-

Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)- - Research and Reviews. (Source: Research and Reviews, [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (Source: Journal of Organic Chemistry, [Link])

-

Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC. (Source: National Center for Biotechnology Information, [Link])

-

Methanol, [(phenylmethyl)thio]- | C8H10OS | CID 259512 - PubChem - NIH. (Source: National Institutes of Health, [Link])

-

Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents - Organic Chemistry Portal. (Source: Organic Chemistry Portal, [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (Source: EPFL, [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (Source: KGROUP, [Link])

-

Arylations with nitroarenes for one-pot syntheses of triaryl-methanols and tetraarylmethanes - Organic Chemistry Frontiers (RSC Publishing). (Source: RSC Publishing, [Link])

-

Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes - ResearchGate. (Source: ResearchGate, [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antifungal activity of new thienyl and aryl conazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Thiophene,2-methyl-5-(methylthio)- [webbook.nist.gov]

- 8. rroij.com [rroij.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of Thienylmethanol via Grignard Reaction: An Application Note and Protocol

Introduction

Thienylmethanol and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties, including enhanced metabolic stability and improved potency. The hydroxymethyl group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a robust and scalable method for the synthesis of thienylmethanols, making it a critical tool for researchers in pharmaceutical and chemical sciences.[1] This application note provides a comprehensive guide to the synthesis of 2-thienylmethanol, detailing the underlying mechanistic principles, a field-proven experimental protocol, and critical considerations for success.

Mechanistic Rationale: The Grignard Reaction

The synthesis of 2-thienylmethanol via the Grignard reaction is a two-step process. The first step involves the formation of the Grignard reagent, 2-thienylmagnesium bromide, through the reaction of 2-bromothiophene with magnesium metal in an ethereal solvent.[1][2] The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.

The second step is the nucleophilic addition of the Grignard reagent to an electrophilic carbonyl carbon, in this case, formaldehyde.[1] The highly polarized carbon-magnesium bond of the Grignard reagent facilitates the attack on the carbonyl carbon of formaldehyde. This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired primary alcohol, 2-thienylmethanol.[1]

Experimental Protocol

This protocol details the synthesis of 2-thienylmethanol from 2-bromothiophene and paraformaldehyde. All glassware should be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Supplier |

| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | 1 crystal | - | Sigma-Aldrich |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | 16.3 g (10.7 mL) | 0.10 | Alfa Aesar |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Fisher Scientific |

| Paraformaldehyde | (CH₂O)n | - | 3.30 g | 0.11 | Acros Organics |

| Hydrochloric Acid (1 M) | HCl | 36.46 | ~50 mL | - | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - | J.T. Baker |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~30 mL | - | Sigma-Aldrich |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | EMD Millipore |

Step-by-Step Procedure

Part 1: Formation of the Grignard Reagent (2-Thienylmagnesium Bromide)

-

Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a pressure-equalizing dropping funnel, and a rubber septum. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.

-

Initiation: To the flask, add magnesium turnings (2.67 g, 0.11 mol) and a single crystal of iodine.

-

Reagent Addition: In the dropping funnel, prepare a solution of 2-bromothiophene (16.3 g, 0.10 mol) in anhydrous diethyl ether (50 mL). Add approximately 5 mL of this solution to the magnesium turnings.

-

Reaction Initiation: The reaction should initiate spontaneously, evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise from the dropping funnel at a rate that maintains a steady reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution will appear as a cloudy, grey-to-brown suspension.

Part 2: Reaction with Paraformaldehyde

-

Formaldehyde Suspension: In a separate, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add paraformaldehyde (3.30 g, 0.11 mol) and anhydrous diethyl ether (50 mL). Cool this suspension to 0 °C in an ice bath.

-

Grignard Addition: Slowly add the freshly prepared 2-thienylmagnesium bromide solution to the paraformaldehyde suspension via cannula transfer under a positive pressure of nitrogen. Maintain the reaction temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

Part 3: Workup and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid (~50 mL) until the aqueous layer is acidic (test with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 2-thienylmethanol as a colorless to pale yellow oil.

Workflow Diagram

Caption: Workflow for the synthesis of 2-thienylmethanol.

Expected Results and Data

| Parameter | Value | Reference |

| Appearance | Colorless to pale yellow oil | [1] |

| Molecular Formula | C₅H₆OS | [3] |

| Molecular Weight | 114.17 g/mol | [3] |

| Boiling Point | 207 °C (atm) | [4] |

| Yield | 60-75% | General expectation for this type of reaction |

| ¹H NMR (CDCl₃, δ) | 7.25 (dd, 1H), 7.00 (m, 1H), 6.90 (m, 1H), 4.80 (s, 2H), 2.50 (br s, 1H) | Literature values |

| ¹³C NMR (CDCl₃, δ) | 145.0, 126.8, 125.5, 124.0, 60.5 | Literature values |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Grignard reaction does not initiate | - Wet glassware or solvent- Inactive magnesium surface | - Ensure all glassware is oven-dried and solvent is anhydrous.- Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently crush the magnesium turnings with a dry stirring rod. |

| Low yield of Grignard reagent | - Presence of moisture- Side reaction (Wurtz coupling) | - Maintain strict anhydrous conditions.- Add the alkyl halide solution slowly to the magnesium suspension to minimize localized high concentrations. |

| Formation of significant byproducts | - Reaction with atmospheric CO₂- Incomplete reaction with formaldehyde | - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.- Ensure an adequate excess of formaldehyde is used and allow for sufficient reaction time. |

| Difficulty in purification | - Presence of unreacted starting material or byproducts | - Ensure the workup procedure is followed meticulously.- Perform vacuum distillation carefully, collecting the fraction at the correct boiling point and pressure. |

Conclusion